molecular formula C8H8F3NO2S B1524126 2-Methyl-3-(trifluoromethyl)benzenesulfonamide CAS No. 1208074-79-6

2-Methyl-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B1524126
CAS No.: 1208074-79-6
M. Wt: 239.22 g/mol
InChI Key: YLPZPOWHZGYMJC-UHFFFAOYSA-N
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Description

2-Methyl-3-(trifluoromethyl)benzenesulfonamide is an organic compound characterized by a benzene ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 3-position, along with a sulfonamide group

Synthetic Routes and Reaction Conditions:

  • Direct Sulfonation: The compound can be synthesized by sulfonating 2-methyl-3-(trifluoromethyl)toluene using chlorosulfonic acid. The reaction is typically carried out at elevated temperatures under controlled conditions to ensure the formation of the desired sulfonamide group.

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor, such as 2-methyl-3-(trifluoromethyl)benzenesulfonyl chloride, with ammonia or an amine under basic conditions.

Industrial Production Methods: In industrial settings, the compound is often produced using continuous flow reactors to enhance efficiency and control reaction parameters. The choice of method depends on factors such as cost, scalability, and environmental considerations.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid, to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the sulfonamide group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the amine group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Ammonia (NH3), amines, strong bases

Major Products Formed:

  • Oxidation: 2-Methyl-3-(trifluoromethyl)benzoic acid

  • Reduction: 2-Methyl-3-(trifluoromethyl)aniline

  • Substitution: Various substituted sulfonamides

Scientific Research Applications

2-Methyl-3-(trifluoromethyl)benzenesulfonamide has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic drugs.

  • Industry: The compound is utilized in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 2-Methyl-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

  • Pathways Involved: It may influence signaling pathways related to inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

  • 2-Methyl-3-(trifluoromethyl)aniline

  • 2-Methyl-3-(trifluoromethyl)benzoic acid

  • 2-Methyl-3-(trifluoromethyl)toluene

Uniqueness: 2-Methyl-3-(trifluoromethyl)benzenesulfonamide is unique due to its combination of functional groups, which impart distinct chemical and physical properties compared to its analogs. Its trifluoromethyl group enhances its electronegativity and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

2-methyl-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c1-5-6(8(9,10)11)3-2-4-7(5)15(12,13)14/h2-4H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPZPOWHZGYMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801246120
Record name 2-Methyl-3-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208074-79-6
Record name 2-Methyl-3-(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208074-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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